molecular formula C8H9N3O2 B2598380 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 84538-40-9

2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B2598380
CAS No.: 84538-40-9
M. Wt: 179.179
InChI Key: GXIYYDQWNQWIBQ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C₈H₉N₃O₂. It is a heterocyclic compound containing both pyrrole and pyrimidine rings, which are fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxypyrimidine with a suitable pyrrole derivative. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
  • 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrazine
  • 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyridine

Uniqueness

2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-12-7-6-5(3-4-9-6)10-8(11-7)13-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIYYDQWNQWIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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